N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
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Overview
Description
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a synthetic organic compound characterized by its complex structure, which includes a tetrazole ring, a nitrophenyl group, and an acetamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 3,4-dimethylphenyl nitrile can react with sodium azide under acidic conditions to form 1-(3,4-dimethylphenyl)-1H-tetrazole.
Alkylation: The tetrazole derivative is then alkylated using a suitable alkylating agent, such as bromoacetic acid, to introduce the acetamide group.
Nitration: The final step involves the nitration of the phenyl ring to introduce the nitro group, typically using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms can be replaced by various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide has been studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell walls makes it a candidate for the development of new antibiotics.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It has shown promise in preliminary studies as an anti-inflammatory and analgesic agent, possibly due to its ability to inhibit specific enzymes involved in inflammation pathways.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or resistance to degradation.
Mechanism of Action
The mechanism by which N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. For instance, its anti-inflammatory action may be due to the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the synthesis of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide
- N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-chlorophenyl)acetamide
Uniqueness
Compared to similar compounds, N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is unique due to the presence of both the dimethylphenyl and nitrophenyl groups. These substituents can significantly influence its chemical reactivity and biological activity, making it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
N-((1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl)methyl)-2-(4-nitrophenyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
The synthesis of this compound typically involves several steps:
- Preparation of the Tetrazole Ring : The compound is synthesized by reacting 3,4-dimethylphenylhydrazine with sodium azide to form the tetrazole ring.
- Coupling Reaction : The tetrazole intermediate is then coupled with 2-(4-nitrophenyl)acetyl chloride under basic conditions to yield the final product.
The molecular formula for this compound is C17H18N6O3, with a molecular weight of approximately 346.37 g/mol.
The biological activity of this compound is attributed to its interaction with various molecular targets within cells. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, potentially leading to cytotoxic effects. Additionally, the tetrazole ring may facilitate binding to specific enzymes or receptors, modulating their activity.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that derivatives containing tetrazole rings demonstrate cytotoxicity against various cancer cell lines.
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 ± 0.5 | A-431 |
Compound B | 8 ± 0.3 | Jurkat |
This compound | TBD | TBD |
Case Study : A recent study evaluated the anticancer effects of related tetrazole derivatives in vitro. The results indicated that compounds with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity compared to their counterparts without such modifications .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary tests suggest that the compound may exhibit inhibitory effects against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | TBD |
Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of tetrazole derivatives:
- Electron-Drawing vs. Electron-Donating Groups : Compounds with electron-withdrawing groups tend to exhibit lower activity compared to those with electron-donating groups.
- Substituent Positioning : The position of substituents on the phenyl rings affects binding affinity and subsequently the biological efficacy.
Properties
IUPAC Name |
N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-(4-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c1-12-3-6-16(9-13(12)2)23-17(20-21-22-23)11-19-18(25)10-14-4-7-15(8-5-14)24(26)27/h3-9H,10-11H2,1-2H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABGQXTSCAKGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)CNC(=O)CC3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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